ethyl 4-amino-1-cyclopropyl-1H-imidazole-5-carboxylate
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Overview
Description
Ethyl 4-amino-1-cyclopropyl-1H-imidazole-5-carboxylate is a heterocyclic compound that features an imidazole ring substituted with an ethyl ester group at the 5-position, an amino group at the 4-position, and a cyclopropyl group at the 1-position
Mechanism of Action
Target of Action
Ethyl 4-amino-1-cyclopropyl-1H-imidazole-5-carboxylate is a derivative of imidazole . Imidazole derivatives have been found to bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives . .
Mode of Action
The mode of action of imidazole derivatives can vary widely depending on the specific derivative and its targets . For instance, some imidazole derivatives have been reported to have antiviral activity . .
Biochemical Pathways
Imidazole derivatives can affect various biochemical pathways due to their broad range of biological activities . They have been reported to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more
Pharmacokinetics
The pharmacokinetics of a compound refers to how it is absorbed, distributed, metabolized, and excreted (ADME) in the body. Imidazole is known to be highly soluble in water and other polar solvents , which can influence its absorption and distribution.
Result of Action
The result of a compound’s action refers to the molecular and cellular effects it induces. As mentioned, imidazole derivatives can have a wide range of biological activities . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-amino-1-cyclopropyl-1H-imidazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 4-cyano-1-cyclopropyl-1H-imidazole-5-carboxylate with ammonia or an amine under suitable conditions to introduce the amino group at the 4-position . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems are often employed to ensure consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-1-cyclopropyl-1H-imidazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated imidazole derivatives.
Scientific Research Applications
Ethyl 4-amino-1-cyclopropyl-1H-imidazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Comparison with Similar Compounds
Ethyl 4-amino-1-cyclopropyl-1H-imidazole-5-carboxylate can be compared with other imidazole derivatives such as:
Ethyl 5-amino-1-phenyl-1H-imidazole-4-carboxylate: Similar structure but with a phenyl group instead of a cyclopropyl group.
Ethyl 4-cyano-1H-imidazole-5-carboxylate: Contains a cyano group instead of an amino group.
4-Cyclopropyl-1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole: Features a triazole ring fused with the imidazole ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1195782-03-6 |
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Molecular Formula |
C9H13N3O2 |
Molecular Weight |
195.22 g/mol |
IUPAC Name |
ethyl 5-amino-3-cyclopropylimidazole-4-carboxylate |
InChI |
InChI=1S/C9H13N3O2/c1-2-14-9(13)7-8(10)11-5-12(7)6-3-4-6/h5-6H,2-4,10H2,1H3 |
InChI Key |
GYPPHDNSNKQBCH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=CN1C2CC2)N |
Purity |
95 |
Origin of Product |
United States |
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